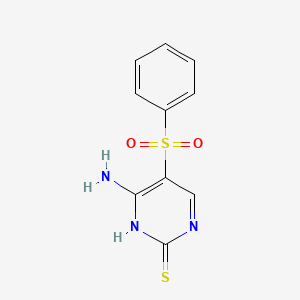
4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are a class of organic compounds with a two-ring structure, which includes several important biomolecules like thymine, cytosine, and uracil found in DNA and RNA . The compound you’re asking about, “4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione”, is a derivative of pyrimidine, which means it has been chemically modified .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a bicyclic ring containing nitrogen atoms . The specific structure of “4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione” would include additional functional groups attached to this base structure.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the specific functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Spectroscopic Identification and Synthesis
A study focused on the synthesis of pyrimidine-2-thione derivatives, highlighting a route to creating compounds with potential antifolate properties. These derivatives were synthesized via two different spacers, elucidating their structures through spectroscopic methods like FTIR and NMR, suggesting a broad application in medicinal chemistry and drug design (M. J. Mohammed, Ahmed Ahmed, & F. Abachi, 2016).
Reactions with Amines and Thiols
Another research explored the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, leading to the formation of various addition products. This study provides insights into the reactivity of pyrimidine derivatives, which could be valuable in the development of novel organic compounds with specific functional groups (I. Čikotienė et al., 2007).
Antimicrobial Evaluation
Research on pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety was conducted, revealing that some derivatives exhibit antimicrobial activity exceeding that of reference drugs. This suggests potential applications in developing new antimicrobial agents (Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019).
Synthesis and Characterization
A study detailed the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives, indicating their potential in exhibiting various pharmacological properties such as antiviral, antibacterial, antitumor, and anti-inflammatory effects. This work underscores the significance of pyrimidine derivatives in therapeutic applications (Z. Önal, Hacer Ceran, & E. Şahin, 2008).
Synthetic Approaches to Derivatives
A convenient synthetic approach was described for producing derivatives of 5-phenylsulfonyl-2-thiouracil and its condensed analogs, providing a pathway to thiazoline and thiodiazolidine structures fused with the 4-pyrimidone system. This highlights the versatility of these compounds in synthesizing complex heterocyclic structures (S. V. Slivchuk, V. Brovarets, & B. S. Drach, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-amino-5-(benzenesulfonyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c11-9-8(6-12-10(16)13-9)17(14,15)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXCSCHIGMCRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=S)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2452836.png)
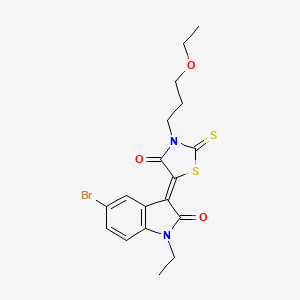
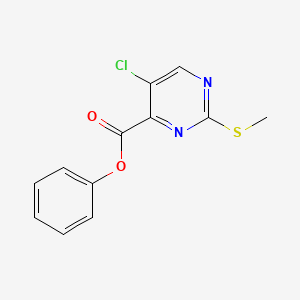
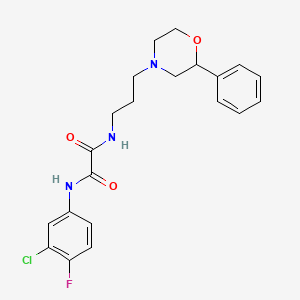
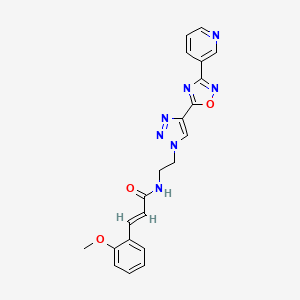
![2-Ethyl-1-({5-[(2-ethylpiperidyl)sulfonyl]naphthyl}sulfonyl)piperidine](/img/structure/B2452847.png)
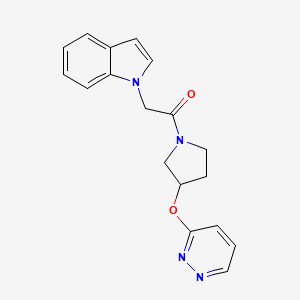
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B2452850.png)
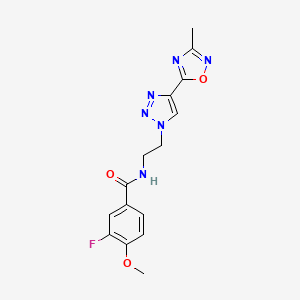
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2452852.png)
![N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B2452853.png)
![2-[(1-Ethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2452854.png)
![ethyl 2-(2-(thiophen-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2452856.png)
![2-(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2452857.png)